cis-(3-Methoxy-cyclohexyl)-methyl-amine
Description
BenchChem offers high-quality cis-(3-Methoxy-cyclohexyl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-(3-Methoxy-cyclohexyl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,3R)-3-methoxy-N-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJXHZSSYDVQB-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@H](C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of cis-(3-Methoxy-cyclohexyl)-methyl-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to diminished bioavailability in drug formulations.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of cis-(3-Methoxy-cyclohexyl)-methyl-amine, a substituted cycloalkylamine with potential applications as a building block in medicinal chemistry. Due to the absence of published empirical data for this specific molecule, this document outlines the theoretical principles, robust experimental protocols, and analytical methodologies required to generate a comprehensive and reliable solubility profile. We will delve into the structural determinants of solubility, present a detailed protocol for thermodynamic solubility assessment via the gold-standard shake-flask method, and describe the requisite analytical quantification using High-Performance Liquid Chromatography (HPLC).
Introduction: The Central Role of Solubility
In the landscape of drug discovery and chemical process development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of success. For researchers, a well-defined solubility profile informs the selection of appropriate solvents for synthesis, purification, and formulation.[3] For drug development professionals, it is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its potential for therapeutic efficacy.[2][4]
The target molecule, cis-(3-Methoxy-cyclohexyl)-methyl-amine, presents an interesting case study. Its structure combines a lipophilic cyclohexane scaffold with polar functional groups: a secondary amine and a methoxy ether. This amphipathic nature suggests a nuanced solubility profile that requires systematic investigation. This guide serves as a proactive blueprint for any research team aiming to utilize this compound, ensuring that subsequent development is built on a solid foundation of physicochemical understanding.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The molecular structure of cis-(3-Methoxy-cyclohexyl)-methyl-amine provides clear indicators of its expected behavior.
-
Cyclohexane Ring: This saturated carbocyclic ring is the primary contributor to the molecule's lipophilicity and non-polar character. It will favor interactions with non-polar (e.g., hexane, toluene) and moderately polar organic solvents through van der Waals forces.
-
Secondary Amine (-NH-CH₃): This is the most influential polar group. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor.[5] As a weak base, its solubility in acidic media would be significantly enhanced due to salt formation, though this guide focuses on neutral organic solvents.[6]
-
Methoxy Group (-O-CH₃): The ether oxygen contains two lone pairs of electrons, establishing it as a hydrogen bond acceptor.[4][7] This feature enhances solubility in protic solvents like alcohols. The methoxy group's presence can also influence the electronic properties and metabolic stability of a drug molecule.[4][7]
-
'cis' Stereochemistry: The relative orientation of the methoxy and methyl-amine groups can influence the molecule's overall dipole moment and its ability to pack into a crystal lattice. A less stable crystal lattice (lower lattice energy) generally corresponds to higher solubility.
Based on these features, we can hypothesize that cis-(3-Methoxy-cyclohexyl)-methyl-amine will exhibit moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding, and moderate solubility in polar aprotic solvents (e.g., acetonitrile, acetone). Its solubility is expected to be lower in non-polar solvents (e.g., heptane).
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive solubility data, the thermodynamic or equilibrium solubility must be measured. This value represents the true saturation point of the compound in a solvent at a given temperature and is crucial for lead optimization and formulation development.[2][8][9] The shake-flask method is the universally accepted gold standard for this determination.[8][10]
Materials and Equipment
-
cis-(3-Methoxy-cyclohexyl)-methyl-amine (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid cis-(3-Methoxy-cyclohexyl)-methyl-amine to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the compound.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic solubility measurements.[8][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration/Centrifugation: To remove any suspended microparticles, either filter the sample through a 0.22 µm syringe filter into a clean vial or centrifuge the sample at high speed and collect the supernatant.[8][12] This step is critical to avoid artificially inflated concentration readings.
-
Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (detailed in Section 4) to determine the precise concentration of the dissolved compound.
Analytical Method: Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a robust and widely used technique for quantifying the concentration of soluble compounds.[1][11][12]
Protocol for Method Development
-
Standard Preparation: Prepare a stock solution of cis-(3-Methoxy-cyclohexyl)-methyl-amine of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From this stock, create a series of calibration standards through serial dilution.
-
Chromatographic Conditions: Develop a reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure a sharp peak shape and adequate separation from any potential impurities.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV-Vis scan. The amine and methoxycyclohexyl moieties do not have strong chromophores, so detection may need to be performed at a lower wavelength (e.g., 200-220 nm).
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area from the chromatogram against the known concentration of each standard. Perform a linear regression to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.
-
Sample Analysis: Inject the diluted samples from the solubility experiment and use the peak area and the calibration curve equation to calculate the concentration in the diluted sample. Back-calculate to determine the concentration in the original, undiluted saturated solution.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents and facilitates the identification of structure-solubility relationships.
Table 1: Proposed Data Summary for the Solubility of cis-(3-Methoxy-cyclohexyl)-methyl-amine at 25 °C
| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Non-Polar | 0.1 | 1.9 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 2.4 | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 5.1 | 21 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | 3.9 | 18 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 4.3 | 24.5 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 5.1 | 33 | Experimental Value | Calculated Value |
Note: Polarity Index and Dielectric Constant values are standard literature values used to correlate with experimental results.
The resulting data should be analyzed to confirm or refute the initial hypotheses. A strong correlation between solubility and solvent polarity/hydrogen bonding capacity would validate the theoretical assessment. Any deviations from the expected trend would warrant further investigation into specific solute-solvent interactions.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous approach to determining the solubility profile of cis-(3-Methoxy-cyclohexyl)-methyl-amine in organic solvents. By combining a sound theoretical framework with gold-standard experimental and analytical protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions. This foundational knowledge is indispensable for advancing chemical synthesis, optimizing purification, and designing effective formulations, ultimately enabling the full potential of this versatile chemical building block to be realized.
References
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility.
- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
- Pawar, A. S., et al. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Jain, C. R., & Patil, R. D. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research.
- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
- BYJU'S. (n.d.). Test for Amino Groups.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
- Al-Sayah, M. A., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
- Trushin, S., et al. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.
- PubChem. (n.d.). 3-Methoxycyclohexan-1-amine.
- ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine.
- Dissolution Technologies. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
- PubChem. (n.d.). (Cyclohexylmethyl)(methyl)amine.
- University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- PrepChem.com. (n.d.). Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine.
- University of Babylon. (2020, March 4). Amines and Heterocycles.
- ResearchGate. (2025, August 6). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF.
- Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
- Chem-Impex. (n.d.). [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture).
- Fisher Scientific. (n.d.). eMolecules (3-Methoxy-cyclohexyl)-methyl-amine | 1343188-84-0 | MFCD19649925 | 1g.
- PubChemLite. (n.d.). 3-{3-[cyclohexyl(methyl)amino]propyl}-8-methoxy-3h,4h,5h-pyrimido[5,4-b]indol-4-one.
- PubChem. (n.d.). Cyclohexanemethylamine.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ijpsr.com [ijpsr.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Identification of cis-(3-Methoxy-cyclohexyl)-methyl-amine
For Immediate Release
This technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the structural representation of the chemical compound cis-(3-Methoxy-cyclohexyl)-methyl-amine. This document provides the canonical SMILES and InChI strings for this specific stereoisomer, crucial for accurate molecular modeling, database entry, and computational analysis in drug discovery and development workflows.
Introduction to cis-(3-Methoxy-cyclohexyl)-methyl-amine
cis-(3-Methoxy-cyclohexyl)-methyl-amine is a substituted cyclohexylamine derivative. The structural elucidation and unambiguous representation of this molecule are paramount for its synthesis, characterization, and application in medicinal chemistry and related fields. The "cis" stereochemical designation indicates that the methoxy and methyl-amino groups are on the same side of the cyclohexane ring, a feature that significantly influences its three-dimensional conformation and, consequently, its biological activity.
Molecular Identifiers
Accurate and standardized molecular identifiers are essential for the digital representation and retrieval of chemical information. The following sections detail the canonical SMILES and InChI strings for cis-(3-Methoxy-cyclohexyl)-methyl-amine.
Simplified Molecular-Input Line-Entry System (SMILES)
The SMILES string is a line notation for encoding molecular structures. For cis-(3-Methoxy-cyclohexyl)-methyl-amine, the stereochemistry is defined using "@" notation to indicate the relative configuration of the chiral centers.
Canonical SMILES: CN[C@H]1CCOC
-
Breakdown of the SMILES String:
-
CN: Represents the methylamino group (-NHCH₃).
-
[C@H]1: Denotes a chiral carbon atom within a ring (indicated by the number 1), with the hydrogen atom pointing out of the plane.
-
CC: Represents the two methylene groups of the cyclohexane ring.
-
: Indicates the second chiral carbon, also part of the ring, with its substituent (the methoxy group in this case) having a specific spatial arrangement relative to the first chiral center.
-
OC: Represents the methoxy group (-OCH₃).
-
International Chemical Identifier (InChI)
The InChI is a non-proprietary, textual identifier for chemical substances that is designed to be a standard way to encode molecular information and to facilitate searching for such information in databases and on the web.
InChI String: InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8-
-
Breakdown of the InChI String:
-
InChI=1S/: Standard InChI prefix.
-
C8H17NO/: Elemental formula.
-
c1-9-7-4-3-5-8(6-7)10-2/: Connectivity layer, describing the bonding arrangement of the atoms.
-
h7-9H,3-6H2,1-2H3/: Hydrogen layer, indicating the number of hydrogen atoms attached to each non-hydrogen atom.
-
t7-,8-/: Stereochemical layer, defining the relative stereochemistry at chiral centers 7 and 8 as being on the same side (cis).
-
InChIKey: BWXJXHZSSYDVQB-ZJUUUORVSA-N
The InChIKey is a hashed version of the InChI string, providing a fixed-length, searchable key.
Structural and Physicochemical Properties
A summary of the key computed properties for cis-(3-Methoxy-cyclohexyl)-methyl-amine is provided in the table below. These properties are essential for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol | - |
| IUPAC Name | cis-3-methoxy-N-methylcyclohexan-1-amine | [1] |
| CAS Number | 1343188-84-0 | [1] |
Logical Workflow for Identifier Determination
The process of ascertaining the correct SMILES and InChI strings for a specific stereoisomer involves a systematic approach, as depicted in the workflow diagram below. This ensures the accuracy and validity of the generated identifiers.
Caption: Workflow for determining the correct molecular identifiers.
Conclusion
This guide provides the essential and accurate molecular identifiers, namely the canonical SMILES and InChI strings, for cis-(3-Methoxy-cyclohexyl)-methyl-amine. The correct application of these identifiers is fundamental to ensuring the integrity and reproducibility of research and development activities involving this compound.
References
Sources
A Technical Guide to 3-Methoxy-Cyclohexyl Amine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
Introduction
The cyclohexylamine scaffold is a cornerstone in medicinal chemistry, prized for its conformationally constrained framework that presents functional groups in predictable spatial arrangements.[1] The introduction of a methoxy group at the 3-position of this ring system gives rise to 3-methoxy-cyclohexyl amine derivatives, a class of compounds with diverse and significant pharmacological profiles. This guide delves into the technical landscape of these derivatives, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure, synthetic strategy, and biological activity.
This family of compounds can be broadly categorized into two principal subclasses, each with distinct synthetic challenges and pharmacological targets:
-
Simple 3-Methoxy-Cyclohexylamines: Where the methoxy and amine groups are directly attached to the cyclohexane ring. These serve as versatile building blocks and intermediates for a range of therapeutic agents.[2]
-
Arylcyclohexylamines with a 3-Methoxy-Phenyl Moiety: This subclass, which includes well-known psychoactive compounds like 3-MeO-PCP, features a phenyl group at the 1-position of the cyclohexane ring, which is itself substituted with a methoxy group.[3] These compounds are extensively studied for their potent interactions with central nervous system receptors.[4][5]
This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, structure-activity relationships (SAR), and analytical considerations for this important chemical class.
Caption: Core chemical scaffolds of the two major subclasses of 3-methoxy-cyclohexyl amine derivatives.
PART 1: Synthesis and Stereochemical Considerations
The synthesis of 3-methoxy-cyclohexyl amine derivatives has evolved significantly, driven by the increasing recognition of stereochemistry's critical role in determining biological activity.[1] Early approaches often yielded racemic mixtures, but modern methodologies prioritize stereocontrol to access specific enantiomers and diastereomers.
Modern Synthetic Strategies: Photocatalysis
A notable advancement is the use of visible-light-enabled photoredox catalysis for the stereoselective synthesis of functionalized cyclohexylamine derivatives.[6] This approach often utilizes a [4 + 2] cycloaddition, which is highly atom-economical and proceeds under mild conditions.
Causality in Synthesis: The choice of a photocatalytic method is deliberate. It allows for the generation of radical intermediates under gentle conditions, avoiding the harsh reagents that can compromise sensitive functional groups. This control is paramount for building complex molecular architectures with high diastereoselectivity (>20:1 dr has been reported), ensuring that the final compound has the precise three-dimensional shape required for optimal interaction with its biological target.[6]
Caption: A typical workflow for the synthesis and analytical validation of cyclohexylamine derivatives.
Analytical Characterization
The identity and purity of synthesized derivatives are confirmed using a suite of analytical techniques. Methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (MS), alongside Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for unambiguous structural elucidation and verification.[7]
PART 2: Pharmacology and Structure-Activity Relationships (SAR)
The arylcyclohexylamine subclass, particularly derivatives of phencyclidine (PCP), provides a rich dataset for understanding SAR. These compounds are known for their complex pharmacology, acting primarily as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, but also interacting with the dopamine transporter (DAT) and sigma receptors.[3]
Primary Target: The NMDA Receptor
The dissociative effects of many arylcyclohexylamines stem from their potent antagonism of the NMDA receptor, a key ion channel involved in synaptic plasticity and memory.[4][8] They bind to a specific site within the receptor's ion channel, known as the "PCP site," physically blocking the flow of ions.[8]
The Critical Role of Methoxy Position: The position of the methoxy group on the phenyl ring drastically alters binding affinity. Placing the methoxy group at the 3-position (meta) results in high affinity, whereas moving it to the 4-position (para) causes a dramatic decrease in potency. This underscores the precise structural requirements of the PCP binding site.
| Compound | Modification from PCP | NMDA Receptor Binding Affinity (Ki, nM) | Reference |
| Phencyclidine (PCP) | - | 5.7 | [3] |
| 3-MeO-PCP | 3-methoxy on phenyl ring | 20 | [3] |
| 4-MeO-PCP | 4-methoxy on phenyl ring | 1400 | [3] |
| 3-HO-PCP | 3-hydroxy on phenyl ring | 25 | [3] |
Table 1: Comparative binding affinities of PCP analogs at the NMDA receptor's PCP site. Lower Ki values indicate higher affinity.
Caption: Mechanism of action for 3-methoxy-arylcyclohexylamine derivatives at the NMDA receptor.
Secondary Target: The Dopamine Transporter (DAT)
Many of these derivatives also inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.[3] Inhibition of DAT leads to increased extracellular dopamine levels, contributing to the psychostimulant effects of these compounds. Understanding a compound's affinity for DAT is crucial for predicting its abuse potential and side-effect profile.
| Compound | Modification | DAT Inhibition (IC50, nM) | Reference |
| Phencyclidine (PCP) | N-piperidine | 4900 | [3] |
| 3-MeO-PCP | 3-methoxy on phenyl ring | >10,000 | [3] |
| Methoxetamine (MXE) | 2-ethylamino, 2-(3-methoxyphenyl)cyclohexanone | 1430 | [3] |
Table 2: Inhibitory concentrations of select analogs at the dopamine transporter. Higher IC50 values indicate lower potency.
PART 3: Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, research in this area relies on standardized, self-validating assays. The following protocol for assessing dopamine transporter inhibition is a cornerstone of pharmacological profiling for these derivatives.
Detailed Protocol: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol provides a robust method for quantifying a compound's potency as a DAT inhibitor. The causality is clear: by measuring the inhibition of radiolabeled dopamine uptake into nerve terminals (synaptosomes), we can directly determine the compound's functional interaction with the dopamine transporter.
1. Synaptosome Preparation:
- Homogenize fresh rat striatum tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
- Wash the pellet by resuspending it in oxygenated Krebs-HEPES buffer (KHB) and re-centrifuging.
- Resuspend the final synaptosomal pellet in a known volume of oxygenated KHB for use in the assay.[3]
2. Uptake Assay:
- Pre-incubate aliquots of the synaptosomal suspension with either vehicle (control) or varying concentrations of the 3-methoxy-cyclohexyl amine test compound for 15-20 minutes at 37°C. This allows the compound to reach binding equilibrium.
- Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 15 nM).
- Allow the uptake to proceed for 8-10 minutes at 37°C. The short duration ensures measurement of initial uptake rates, which is critical for accurate kinetics.
- Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold KHB to remove unbound radioligand.
- Determine non-specific uptake in parallel tubes containing a high concentration of a known potent DAT inhibitor (e.g., benztropine or cocaine).[3]
3. Data Analysis:
- Measure the radioactivity trapped on the filters using a liquid scintillation counter.
- Calculate specific uptake by subtracting the non-specific uptake from the total uptake for each sample.
- Express the data as a percentage of inhibition relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]Dopamine uptake) by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
PART 4: Applications in Drug Development & Concluding Remarks
The 3-methoxy-cyclohexyl amine scaffold is a double-edged sword. On one hand, the potent NMDA receptor antagonism of the arylcyclohexylamine subclass makes them valuable tool compounds for neuroscience research and potential starting points for therapeutics aimed at treating depression, neuropathic pain, and neurodegenerative diseases.[9] The broader class of cyclohexylamine derivatives has found applications as antipsychotics and analgesics.[10][11]
On the other hand, the very properties that make them therapeutically interesting also lead to a high potential for abuse.[4] Many potent arylcyclohexylamine derivatives, including 3-MeO-PCP, have emerged as new psychoactive substances (NPS), posing significant public health and forensic challenges.[5][8]
For the drug development professional, the path forward requires a nuanced approach. The goal is to harness the therapeutic potential of the scaffold while designing out the undesirable psychoactive and reinforcing properties. This can be achieved through meticulous SAR studies, focusing on modifications that enhance selectivity for specific receptor subtypes or that alter pharmacokinetic properties to reduce abuse liability. Modern stereoselective synthesis techniques are indispensable tools in this effort, allowing for the creation of precisely tailored molecules.[6] The continued exploration of 3-methoxy-cyclohexyl amine derivatives will undoubtedly yield both new scientific insights and novel therapeutic candidates.
References
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (n.d.).
- Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogs: A Comparative Guide - Benchchem. (n.d.).
- (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride | 1067908-67-1 | Benchchem. (n.d.).
- A Comparative Analysis of the Biological Activity of Novel trans-3-Methylcyclohexanamine Derivatives - Benchchem. (n.d.).
- Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.).
- 3-Methoxy-cyclohexylamine hydrochloride | C7H16ClNO | CID 54602956 - PubChem. (n.d.).
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. (2022, December 8).
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - ResearchGate. (2022, December 8).
- Cyclohexylamine derivatives - EP0550001B1 - Google Patents. (n.d.).
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition - RSC Publishing. (2024, March 26).
- Cyclic amine derivative and pharmaceutical use thereof - Patent US-10173999-B2. (n.d.).
- US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents. (n.d.).
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (2022, December 8).
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0550001B1 - Cyclohexylamine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic amine derivative and pharmaceutical use thereof - Patent US-10173999-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: Reductive Amination Featuring cis-(3-Methoxy-cyclohexyl)-methyl-amine
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds to form secondary and tertiary amines.[1][2] These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the reductive amination reaction, with a specific focus on protocols involving cis-(3-Methoxy-cyclohexyl)-methyl-amine, a versatile primary amine building block. We will delve into the underlying chemical principles, explore critical process parameters, and present detailed, field-proven laboratory protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Scientific Foundation of Reductive Amination
At its core, reductive amination is a two-stage process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[3][4] This one-pot or sequential process avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the need for harsh conditions.[5]
The Reaction Mechanism: A Tale of Two Steps
The entire transformation hinges on the sequential formation and reduction of a C=N double bond.
-
Imine/Iminium Formation: The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an enamine (from a secondary amine).[6][7] This step is famously acid-catalyzed and reversible.
-
Reduction: The intermediate imine (or its protonated form, the iminium ion) is then reduced by a suitable hydride agent to furnish the final amine product.[4]
The efficiency of the overall reaction is critically dependent on the pH of the reaction medium. Mildly acidic conditions (typically pH 4-6) are optimal as they facilitate both the protonation of the carbonyl group (increasing its electrophilicity) and the dehydration of the hemiaminal.[5][8] If the environment is too acidic, the starting amine becomes fully protonated, rendering it non-nucleophilic and halting the reaction.[5]
Figure 1: General mechanism of reductive amination.
Selecting the Right Tools: Reagents and Conditions
The success of a reductive amination protocol is highly dependent on the judicious selection of the reducing agent and solvent. The key is to employ a reductant that selectively reduces the iminium ion intermediate much faster than the starting carbonyl compound.[5][9]
| Reagent Name | Formula | Key Characteristics & Insights | Common Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reagent of Choice. Mild, selective, and highly effective for a broad range of substrates. Its steric bulk and reduced reactivity prevent reduction of most aldehydes and ketones. Does not require strict pH control.[3][10][11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Classic & Effective. Stable in mildly acidic conditions and selectively reduces the protonated iminium ion.[5][9] Caution: Can release toxic HCN gas upon acidic workup or if the reaction pH drops too low.[3] | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | Powerful & Economical. Less selective; can readily reduce the starting aldehyde or ketone. Best used in a stepwise (indirect) approach where the imine is pre-formed before the reductant is added.[5][10] | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation | H₂/Catalyst | Green & Scalable. Uses hydrogen gas with catalysts like Palladium (Pd/C) or Nickel.[3][12] Excellent atom economy but may require specialized pressure equipment and can be sensitive to other functional groups (e.g., alkenes, alkynes). | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Experimental Protocols
Here we present two robust protocols for the synthesis of N-benzyl-1-(cis-3-methoxycyclohexyl)methanamine, a representative tertiary amine, starting from cis-(3-Methoxy-cyclohexyl)-methyl-amine and benzaldehyde.
Figure 2: Standard workflow for direct reductive amination.
Protocol 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This method is highly recommended for its operational simplicity, broad functional group tolerance, and high yields.[11]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| cis-(3-Methoxy-cyclohexyl)-methyl-amine | 143.24 | 716 mg | 5.0 mmol | 1.0 |
| Benzaldehyde | 106.12 | 510 µL | 5.0 mmol | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.27 g | 6.0 mmol | 1.2 |
| 1,2-Dichloroethane (DCE), Anhydrous | - | 25 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | ~20 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-(3-Methoxy-cyclohexyl)-methyl-amine (716 mg, 5.0 mmol) and anhydrous 1,2-dichloroethane (25 mL).
-
Addition of Carbonyl: Add benzaldehyde (510 µL, 5.0 mmol) to the stirred solution. Stir the mixture at room temperature for 20 minutes to allow for initial hemiaminal formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) portion-wise over 5 minutes. Note: The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine product.
Protocol 2: Indirect (Stepwise) Reductive Amination with Sodium Borohydride
This two-step, one-pot procedure is a cost-effective alternative, particularly useful when STAB is not available. The key is to ensure the imine is fully formed before adding the less selective NaBH₄.[11]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| cis-(3-Methoxy-cyclohexyl)-methyl-amine | 143.24 | 716 mg | 5.0 mmol | 1.0 |
| Benzaldehyde | 106.12 | 510 µL | 5.0 mmol | 1.0 |
| Methanol (MeOH), Anhydrous | - | 25 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 227 mg | 6.0 mmol | 1.2 |
| Deionized Water | - | ~20 mL | - | - |
| Diethyl Ether or Ethyl Acetate | - | ~60 mL | - | - |
Step-by-Step Procedure:
-
Part A: Imine Formation
-
To a 100 mL round-bottom flask, dissolve cis-(3-Methoxy-cyclohexyl)-methyl-amine (716 mg, 5.0 mmol) and benzaldehyde (510 µL, 5.0 mmol) in anhydrous methanol (20 mL).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or ¹H NMR (observing the disappearance of the aldehyde proton at ~10 ppm).
-
-
Part B: Reduction
-
Once imine formation is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (227 mg, 6.0 mmol) in small portions to the stirred solution. Caution: Hydrogen gas evolution will occur. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
-
Work-up and Quenching:
-
Cool the flask again to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water (~20 mL).
-
Concentrate the mixture on a rotary evaporator to remove most of the methanol.
-
-
Extraction and Purification:
-
Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent. 2. Wet solvent/reagents. 3. Reaction pH is too acidic (amine is protonated). | 1. Use a fresh bottle of hydride reagent. 2. Ensure all solvents and reagents are anhydrous. 3. For NaBH₃CN protocols, buffer the reaction to pH ~6. For STAB, this is less of an issue. |
| Recovery of Starting Aldehyde/Ketone | Imine formation is slow or unfavorable (e.g., sterically hindered ketone). | 1. Add a catalytic amount of acetic acid (for STAB/NaBH₃CN). 2. Add molecular sieves to remove water and drive the equilibrium towards the imine. 3. Increase reaction time or temperature. |
| Imine Impurity in Final Product [13] | Incomplete reduction. | 1. Increase the equivalents of the reducing agent (e.g., 1.5-2.0 equiv.). 2. Extend the reaction time. 3. Ensure the reducing agent was added at a controlled temperature to prevent decomposition. |
| Alcohol Byproduct Formation | The reducing agent is reducing the starting carbonyl instead of the imine. | 1. Switch to a more selective reagent (STAB > NaBH₃CN > NaBH₄). 2. If using NaBH₄, ensure the imine is fully pre-formed before adding the reductant. |
References
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive amin
- Reductive Amination - Common Conditions. University of Rochester.
- tertiary amine synthesis & reductive amin
- One of the reductants for reductive amination: sodium cyanoborohydride. ChemicalBook.
- Production of tertiary amines via reductive amination (RA) and their potential usage.
- Reductive Amin
- Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amin
- Borch Reductive Amin
- Reductive Amin
- Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry (RSC Publishing).
- 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
- Borch Reductive Amination.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
- Struggling with Reductive Amination: Tips for Isol
Sources
- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for Peptide Synthesis Incorporating cis-(3-Methoxy-cyclohexyl)-methyl-amine Moieties
Introduction: Expanding the Chemical Space of Peptides
In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency with a favorable safety profile. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations.[1][2] N-methylation of the peptide backbone, for instance, is known to enhance proteolytic resistance and improve membrane permeability.[1][3] This guide focuses on the incorporation of a unique, sterically hindered N-methylated cyclic moiety, cis-(3-Methoxy-cyclohexyl)-methyl-amine, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The introduction of this novel building block offers a unique conformational constraint on the peptide backbone, potentially leading to peptides with enhanced receptor affinity, selectivity, and improved pharmacokinetic properties.[4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of the requisite Fmoc-protected amino acid and its efficient incorporation into target peptides.
Part 1: Synthesis of the Custom Building Block: Fmoc-cis-(3-Methoxy-cyclohexyl)-methyl-amine
A critical prerequisite for incorporating this unique moiety is the synthesis of its Fmoc-protected derivative. The following is a proposed synthetic pathway, grounded in established organic chemistry principles.
Synthetic Workflow Overview
The synthesis initiates with the commercially available 3-methoxycyclohexanone and proceeds through reductive amination, N-methylation, and finally, Fmoc protection of the secondary amine.
Caption: Proposed synthetic workflow for Fmoc-cis-(3-Methoxy-cyclohexyl)-methyl-amine.
Detailed Experimental Protocol
Step 1: Reductive Amination to form (3-Methoxy-cyclohexyl)-methyl-amine
-
To a solution of 3-methoxycyclohexanone (1.0 eq) in methanol (MeOH), add a solution of methylamine (2.0 eq, 40% in H₂O).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH to pH >12 and extract with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Step 2: Isomer Separation
-
The cis and trans isomers of (3-Methoxy-cyclohexyl)-methyl-amine are to be separated using flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with a mixture of DCM:MeOH:NH₄OH (90:9:1), is recommended.
-
Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired cis-isomer. The relative stereochemistry can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Step 3: Fmoc Protection
-
Dissolve the purified cis-(3-Methoxy-cyclohexyl)-methyl-amine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).
-
Cool the solution to 0 °C.
-
Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) portion-wise.[5]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final Fmoc-protected building block.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of the sterically hindered, N-methylated cis-(3-Methoxy-cyclohexyl)-methyl-amine moiety into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.[1][6]
SPPS Cycle for Incorporation
The following diagram illustrates the key steps in the SPPS cycle for the incorporation of the custom amino acid.
Caption: Fmoc-SPPS cycle for incorporating the custom N-methylated amino acid.
Optimized Coupling Protocol
Due to the steric hindrance of the N-methyl group, standard coupling reagents may result in low yields.[7] Highly efficient uronium/aminium or phosphonium salt reagents are recommended.[7][8]
| Parameter | Recommended Condition | Rationale |
| Resin | Rink Amide or Wang resin | Standard resins for Fmoc-SPPS. |
| Fmoc-AA | 4 equivalents | Ensures a sufficient excess for driving the reaction to completion. |
| Coupling Reagent | HATU (4 equivalents) | A highly effective coupling reagent for sterically hindered amino acids.[6] |
| Base | DIPEA (8 equivalents) | A non-nucleophilic base essential for the activation step. |
| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS. |
| Reaction Time | 2-4 hours | Extended reaction time may be necessary to overcome steric hindrance. |
| Monitoring | Bromophenol Blue Test | The ninhydrin test is ineffective for secondary amines.[6] A yellow color indicates a complete reaction, while blue or green signifies an incomplete coupling.[6] |
Step-by-Step Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.[9]
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-cis-(3-Methoxy-cyclohexyl)-methyl-amine (4 eq) with HATU (3.95 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring:
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Proceed to the next deprotection and coupling cycle.
Part 3: Cleavage and Purification
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.[10]
Cleavage Cocktail and Protocol
The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, or Tyrosine.[11][12] The methoxy group on the cyclohexyl ring is generally stable to standard TFA cleavage conditions.
Standard Cleavage Cocktail (Reagent K):
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes most side-chain protecting groups.[13] |
| Phenol | 5% | Scavenger for carbocations, protects Tyrosine. |
| Water | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger, protects Methionine and Tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for protecting Cysteine. |
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Typical Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of Mobile Phase B |
| Detection | UV at 220 nm and 280 nm |
The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the N-methylated residue. | Perform a double coupling; increase the coupling time to 4-6 hours; consider using a more potent coupling reagent like PyAOP or PyBOP/HOAt for particularly difficult couplings.[14] |
| Low Yield after Cleavage | Incomplete cleavage from the resin. | Extend the cleavage time to 4-6 hours; ensure the cleavage cocktail is freshly prepared. |
| Multiple Peaks in HPLC | Presence of deletion sequences from incomplete coupling; cis/trans conformers of N-methyl amide bonds. | Optimize coupling conditions; for analytical purposes, warming the HPLC sample may help to coalesce peaks from different conformers.[14] |
References
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Gellman, S. H., et al. (2013). Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF. Journal of the American Chemical Society, 135(15), 5664–5667. Retrieved from [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. Retrieved from [Link]
-
aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. Retrieved from [Link]
-
ResearchGate. (2023). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-(3-Methoxy-cyclohexyl)-methyl-amine Crude Mixtures
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with cis-(3-Methoxy-cyclohexyl)-methyl-amine. This guide is designed to provide in-depth, practical solutions to the challenges you may encounter during the purification of this compound. Drawing upon established principles of amine purification and stereoisomer separation, this document offers troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your final product.
Understanding the Challenge: The Nature of the Crude Mixture
Before delving into purification strategies, it is crucial to understand the likely composition of the crude mixture. A common synthetic route to (3-Methoxy-cyclohexyl)-methyl-amine is the reductive amination of 3-methoxycyclohexanone with methylamine. This reaction typically yields a mixture of products, including:
-
Target Molecule: cis-(3-Methoxy-cyclohexyl)-methyl-amine
-
Primary Impurity: trans-(3-Methoxy-cyclohexyl)-methyl-amine (diastereomer)
-
Unreacted Starting Materials: 3-methoxycyclohexanone and methylamine
-
Reaction Byproducts: Potentially over-methylated tertiary amines or products from side reactions.
-
Reagents and Solvents: Residual reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride) and reaction solvents.
The primary purification challenge lies in the efficient separation of the desired cis-isomer from its trans-diastereomer and other process-related impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Question 1: My flash column chromatography on silica gel is giving poor separation and significant tailing of my amine.
Answer: This is a classic issue when purifying amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) strongly interacts with the basic amine, leading to peak tailing and poor resolution[1].
-
Causality: The lone pair of electrons on the nitrogen atom of your amine forms a strong interaction with the acidic protons of the silica surface. This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v)[2]. Alternatively, ammonium hydroxide can be used, especially in more polar solvent systems.
-
Use of Treated Silica: Employ amine-functionalized silica gel. This specialized stationary phase has a deactivated surface that minimizes the acidic interactions, resulting in improved peak shape and separation for basic compounds[1].
-
Reverse-Phase Chromatography: If your compound and its impurities have sufficient hydrophobicity, reverse-phase (C18) flash chromatography can be an effective alternative. The separation is based on hydrophobicity rather than polar interactions.
-
Question 2: I am struggling to separate the cis and trans isomers of (3-Methoxy-cyclohexyl)-methyl-amine.
Answer: The separation of diastereomers can be challenging due to their similar physical properties. A multi-pronged approach is often necessary.
-
Causality: Cis and trans isomers of substituted cyclohexanes have the same molecular weight and connectivity, differing only in the spatial arrangement of substituents. This results in very similar polarities and boiling points, making separation by standard techniques difficult[3].
-
Solutions:
-
Chromatographic Optimization: While challenging, high-resolution flash chromatography can sometimes separate diastereomers. Experiment with different solvent systems, focusing on eluents with low viscosity to improve column efficiency. A shallow gradient can also enhance resolution.
-
Diastereomeric Salt Crystallization: This is a powerful technique for separating diastereomers. React your mixture of cis and trans amines with a chiral acid to form diastereomeric salts. These salts will have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer. After filtration, the pure amine can be liberated by treatment with a base.
-
Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase can provide excellent separation of stereoisomers[4]. While more resource-intensive, these methods are often the most effective for achieving high isomeric purity.
-
Question 3: During my aqueous workup, I'm getting a persistent emulsion that is difficult to break.
Answer: Emulsion formation is common when working with amines, especially after a basic wash.
-
Causality: Amines can act as surfactants, stabilizing the interface between the aqueous and organic layers. This is particularly prevalent with higher concentrations of the amine or when the densities of the two phases are similar.
-
Solutions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Filtration through Celite®: Pass the emulsified mixture through a pad of Celite® or diatomaceous earth. The fine particles can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a significantly different density (e.g., adding some hexanes to a dichloromethane solution) can sometimes help to break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying my crude cis-(3-Methoxy-cyclohexyl)-methyl-amine?
A1: A robust, general-purpose purification workflow is as follows:
-
Aqueous Workup: Begin with an acidic wash (e.g., 1M HCl) to extract your amine into the aqueous layer, leaving non-basic impurities in the organic phase[5][6]. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) and extract your amine back into an organic solvent (e.g., dichloromethane or ethyl acetate). This acid-base extraction is a highly effective initial purification step.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil by flash column chromatography on amine-functionalized silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on polarity)[1].
-
Purity Analysis: Assess the purity of the collected fractions by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: How can I confirm the stereochemistry of my purified product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The coupling constants and chemical shifts of the protons on the cyclohexane ring will be different for the cis and trans isomers. Specifically, the proton at C1 (the carbon bearing the amine) will have different coupling patterns and constants depending on its axial or equatorial orientation relative to the methoxy group at C3[3]. For an unambiguous assignment, 2D NMR techniques like NOESY may be required.
Q3: Is distillation a viable purification method for this compound?
A3: Fractional distillation under reduced pressure can be effective for removing non-volatile impurities or those with significantly different boiling points. However, it is unlikely to be effective for separating the cis and trans isomers due to their very similar boiling points.
Q4: Can I purify my amine by forming a salt and recrystallizing it?
A4: Yes, this is a highly effective method, particularly for separating diastereomers. The general principle involves reacting the amine mixture with an acid to form the corresponding ammonium salt. The difference in the crystal lattice energies of the cis and trans salts can lead to different solubilities, allowing for separation by fractional crystallization. For instance, forming the hydrochloride salt in a suitable solvent like methanol or isopropanol can lead to the selective precipitation of one isomer[7][8].
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for cis/trans Isomer Separation
This protocol provides a general guideline for separating the cis and trans isomers of (3-Methoxy-cyclohexyl)-methyl-amine via salt formation.
-
Dissolution: Dissolve the crude mixture of cis and trans-(3-Methoxy-cyclohexyl)-methyl-amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of an acid (e.g., concentrated HCl, or a solution of oxalic acid in the same solvent). Monitor the pH to ensure complete salt formation.
-
Crystallization: Stir the mixture at a low temperature (0-5 °C) for several hours to induce crystallization. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the purified salt in water and basify to a pH > 12 with a strong base (e.g., 2M NaOH).
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
-
Purity Analysis: Analyze the purified amine and the mother liquor by GC-MS or NMR to determine the isomeric ratio and overall purity.
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol, Isopropanol | Provides good solubility for the amine and differential solubility for the diastereomeric salts. |
| Acid | HCl, Oxalic Acid, Tartaric Acid | Forms crystalline salts with amines. |
| Temperature | 0-5 °C | Lower temperatures generally decrease the solubility of the salt, promoting crystallization. |
Table 1: Recommended Parameters for Diastereomeric Salt Crystallization.
Workflow Diagram
Caption: Decision workflow for the purification of cis-(3-Methoxy-cyclohexyl)-methyl-amine.
References
- Separation and purification of cis and trans isomers.
- Is there an easy way to purify organic amines?. Biotage. (2023-01-19).
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- [1-(3-methoxyphenyl)cyclohexyl]methanamine - C14H21NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. (2025-02-12).
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Request PDF. (2025-08-06).
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
- Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Purification issues : r/chemistry. Reddit. (2016-05-03).
- Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. (2014-12-22).
- Workup: Amines. University of Rochester, Department of Chemistry.
- 3-Methoxycyclohexan-1-amine. PubChem.
- Purification of cyclohexylamine.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Properties of amines. Chemistry LibreTexts. (2024-11-07).
- The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- The Fitness for Purpose of Analytical Methods. Eurachem.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Production method of chemical intermediate N-methyl cyclohexylamine.
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]
- 4. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: Solid-State Optimization of cis-(3-Methoxy-cyclohexyl)-methyl-amine Salts
The following guide serves as an advanced technical resource for researchers characterizing cis-(3-Methoxy-cyclohexyl)-methyl-amine .
As no specific crystal structure for the simple cis-(3-methoxy-cyclohexyl)-methyl-amine salt series is currently indexed in open-access crystallographic databases (CSD/PDB), this guide synthesizes structural data from close analogs (e.g., Tramadol intermediates) and first-principles solid-state chemistry to project the expected performance of salt forms.
Executive Summary & Structural Challenge
The molecule cis-(3-Methoxy-cyclohexyl)-methyl-amine presents a classic challenge in small-molecule crystallography: it is a low-molecular-weight, conformationally flexible amine that likely exists as a viscous oil or low-melting solid in its free base form.
-
Stereochemical Context: In the 1,3-disubstituted cyclohexane system, the cis isomer exists in equilibrium between the diaxial (a,a) and diequatorial (e,e) chair conformers.[1][2] For this molecule, the diequatorial (e,e) conformer is thermodynamically dominant, minimizing 1,3-diaxial steric strain.
-
Crystallization Hurdle: The free base lacks sufficient hydrogen bond donors (only the primary amine) to form a rigid lattice, often resulting in amorphous oils.
-
The Solution: Salt formation is not optional; it is required to freeze the cyclohexane ring puckering and introduce strong ionic hydrogen bonds (
) to drive lattice energy.
This guide compares three distinct salt strategies—Hydrochloride (HCl) , L-Tartrate , and Benzoate —evaluating their potential to yield high-resolution X-ray data suitable for absolute stereochemistry determination.
Comparative Performance Matrix: Salt Selection
The following table projects the physicochemical and crystallographic performance of different salt forms based on data from homologous 3-substituted cyclohexylamines (e.g., Tramadol intermediates).
| Feature | Hydrochloride (HCl) Salt | L-Tartrate (hemi/mono) Salt | Benzoate Salt |
| Crystallinity | Moderate to High | Excellent | Good |
| Hygroscopicity | High (Risk of deliquescence) | Low (Stable hydrate former) | Low to Moderate |
| Lattice Packing | Tight, often high symmetry ( | Complex, extensive H-bond network | |
| Resolution (XRD) | High (< 0.8 Å) if dry | High (< 0.8 Å) | Moderate (~0.9 Å) |
| Chiral Resolution | No (Achiral counterion) | Yes (Diastereomeric salt) | No |
| Primary Utility | Solubility/Bioavailability | Absolute Configuration (Flack) | Impurity Purging |
Technical Analysis of Alternatives
Option A: The Hydrochloride (HCl) Salt
-
Mechanism: Forms strong, directional chloride bridges (
). -
Pros: Small counterion minimizes void space, leading to high density.
-
Cons: HCl salts of aliphatic amines are notoriously hygroscopic. In the case of 3-methoxy analogs, the ether oxygen can accept hydrogen bonds from water, accelerating deliquescence during X-ray mounting.
-
Verdict: Use only if handling under oil/cryostream is guaranteed.
Option B: The L-Tartrate Salt (Recommended)
-
Mechanism: The tartrate backbone provides a rigid chiral scaffold with multiple H-bond donors/acceptors (hydroxyls and carboxylates).
-
Pros:
-
Chirality: If your sample is racemic, L-tartrate can resolve it via diastereomeric crystallization. If enantiopure, it adds "heavy" oxygen atoms to assist in phase determination.
-
Network: Forms 2D hydrogen-bonded sheets that trap the cyclohexyl cation rigidly.
-
-
Verdict: The Gold Standard for structural elucidation of this molecule.
Option C: The Benzoate Salt [3][4]
-
Mechanism: Relies on weak C-H...
interactions between the cyclohexyl ring protons and the benzoate aromatic ring. -
Evidence: Analogous structures of Tramadol benzoate show that the benzoate anion stabilizes the chair conformation effectively through these weak interactions [1].
-
Verdict: Best for purifying the compound from crude reaction mixtures, but may yield disordered crystals due to weak packing forces.
Experimental Protocol: Vapor Diffusion Crystallization
To obtain X-ray quality single crystals of the cis-(3-Methoxy-cyclohexyl)-methyl-amine L-Tartrate , follow this self-validating protocol.
Materials
-
Target: 50 mg cis-(3-Methoxy-cyclohexyl)-methyl-amine (free base).
-
Counterion: L-Tartaric acid (0.5 or 1.0 eq).
-
Solvent A (Good): Methanol (MeOH) or Ethanol (EtOH).
-
Solvent B (Bad): Diethyl Ether (
) or Hexane.
Step-by-Step Methodology
-
Salt Formation (In-Situ):
-
Dissolve 50 mg of the amine in 0.5 mL of Solvent A in a small GC vial (inner vial).
-
Add stoichiometric L-tartaric acid dissolved in minimal MeOH.
-
Validation: Ensure the solution remains clear. If precipitate forms immediately, add drops of MeOH and heat gently to redissolve.
-
-
Vapor Diffusion Setup:
-
Place the open GC vial inside a larger scintillation vial (outer chamber).
-
Add 3–5 mL of Solvent B to the outer chamber (do not overflow into the inner vial).
-
Cap the outer vial tightly.
-
-
Equilibration:
-
Store at 4°C (fridge) to slow diffusion kinetics.
-
Timeline: Crystals should appear within 2–7 days.
-
Observation: Look for prismatic or block-like crystals. Avoid needles (often indicates rapid precipitation).
-
-
Harvesting:
-
Mount crystals immediately in Paratone-N oil.
-
Flash cool to 100 K on the goniometer to prevent solvent loss.
-
Structural Logic & Decision Pathway
The following diagram illustrates the decision logic for selecting the optimal salt form based on the specific properties of the cyclohexylamine derivative.
Figure 1: Decision matrix for crystallizing flexible cyclohexylamines. Blue paths indicate standard processing; Green indicates the recommended pathway for this specific molecule.
Expected Structural Features (The "Why")
Based on the principles of conformational analysis [2] and analogous structures [1], the X-ray data for the cis-(3-Methoxy-cyclohexyl)-methyl-amine cation will likely exhibit:
-
Chair Conformation: The cyclohexane ring will adopt a chair geometry.
-
Diequatorial Locking:
-
The bulky -CH2-NH3+ group will occupy an equatorial position to avoid 1,3-diaxial interactions with ring protons.
-
The -OCH3 group at position 3, being cis to the amine, will also occupy an equatorial position (e,e-conformation).
-
Note: This is distinct from trans-1,3-disubstituted cyclohexanes, where one group is forced axial.
-
-
Intramolecular H-Bonding: In the free base or weak salts, a hydrogen bond might form between the ammonium proton and the ether oxygen (
). However, in strong salts (HCl/Tartrate), these donors will likely engage the counterion instead.
References
-
Tramadol Benzoate Analog Structure
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes
-
General Salt Screening Methodology
- Title: Strategy for Salt Screening Using Crystallographic and Microscopic Methods.
- Source: ResearchG
-
URL:[Link]
- Relevance: Supports the vapor diffusion and solvent selection protocols described in Section 3.
Sources
- 1. static.fossee.in [static.fossee.in]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. improvedpharma.com [improvedpharma.com]
- 4. Crystal structure of {[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl}dimethylammonium benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
